

# A Technical Guide to Z-IETD-pNA for Caspase-8 Activity Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-IETD-pNA

Cat. No.: B11933630

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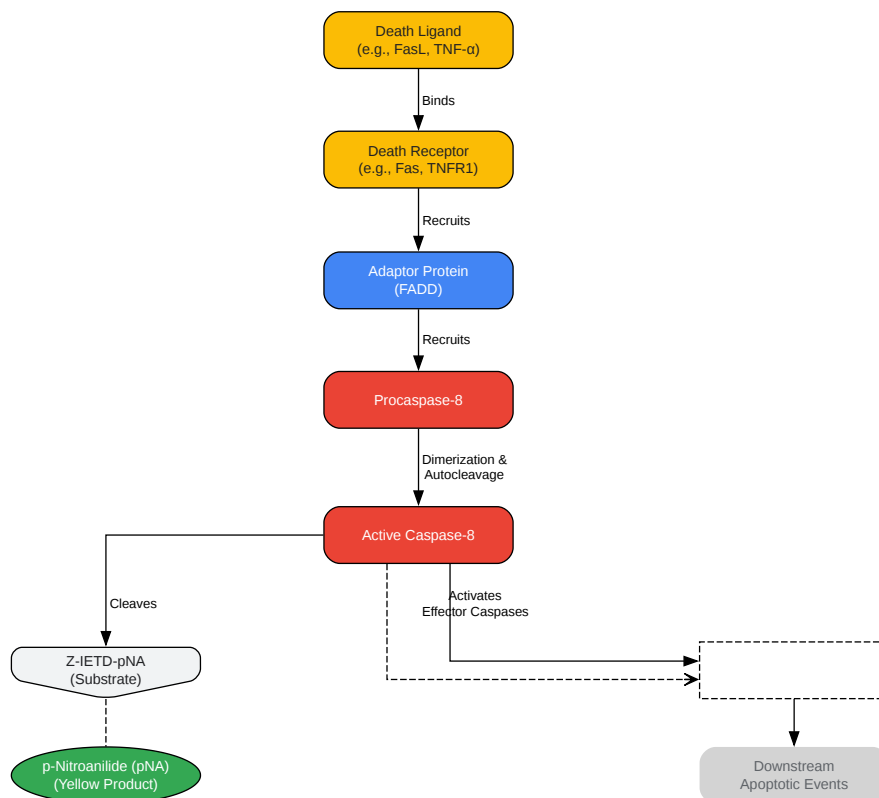
This guide provides an in-depth overview of **Z-IETD-pNA** (Z-Ile-Glu-Thr-Asp-p-nitroanilide), a critical tool for researchers, scientists, and drug development professionals studying apoptosis. **Z-IETD-pNA** is a specific colorimetric substrate for caspase-8, an initiator caspase central to the extrinsic apoptotic pathway.<sup>[1][2]</sup> This document details its mechanism, supplier information, and a comprehensive experimental protocol for its use in quantifying caspase-8 activity.

## Mechanism of Action

Caspase-8 (also known as FLICE, MACH, or Mch5) is a cysteine protease that plays a pivotal role in the early stages of apoptosis triggered by death receptors like Fas and TNFR.<sup>[3][4]</sup> In its active form, caspase-8 cleaves specific downstream targets, including effector caspases like caspase-3. The **Z-IETD-pNA** substrate is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) designed to mimic a natural cleavage site for caspase-8.<sup>[5][6]</sup> This peptide is conjugated to the chromophore p-nitroanilide (pNA). When active caspase-8 cleaves the substrate at the aspartate residue, it liberates free pNA. This released pNA has a distinct yellow color and can be quantitatively measured by its absorbance of light at a wavelength of 400-405 nm.<sup>[3][5][7]</sup> The amount of pNA produced is directly proportional to the enzymatic activity of caspase-8 in the sample.<sup>[5]</sup>

## Caspase-8 Activation and Substrate Cleavage Pathway

The following diagram illustrates the extrinsic apoptosis signaling cascade leading to the cleavage of **Z-IETD-pNA** by active caspase-8.



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Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation and substrate cleavage.

## Supplier and Purchasing Information

**Z-IETD-pNA** is available from various life science reagent suppliers. While pricing and availability are subject to change, the following table summarizes key information from several vendors to aid in procurement. It is recommended to consult the supplier's website for the most current data.

Supplier	Product Name	Catalog No. (Example)	Purity	Formulation	Price (USD, Illustrative)
AAT Bioquest	Z-IETD-pNA	13413	>95%	Solid/Powder	Inquire for pricing
APExBIO	Ac-IETD-pNA	A8335	>98%	Lyophilized powder	\$60 (5mg) / \$200 (25mg) <a href="#">[6]</a>
MedChemExpress	Z-IETD-pNA	HY-111666	>98%	Solid powder	Inquire for pricing
MyBioSource	Z-IETD-pNA peptide	MBS566155	Research Grade	Solid/Powder	Inquire for pricing
Sigma-Aldrich	Caspase-8 Colorimetric Assay Kit	CASP8C	Assay Kit	Kit	Inquire for pricing

Note: Some suppliers offer an acetylated version (Ac-IETD-pNA) which functions similarly as a colorimetric substrate for caspase-8.[\[3\]](#)[\[6\]](#) Prices are based on data from late 2025 and are for illustrative purposes only.

## Experimental Protocol: Caspase-8 Colorimetric Assay

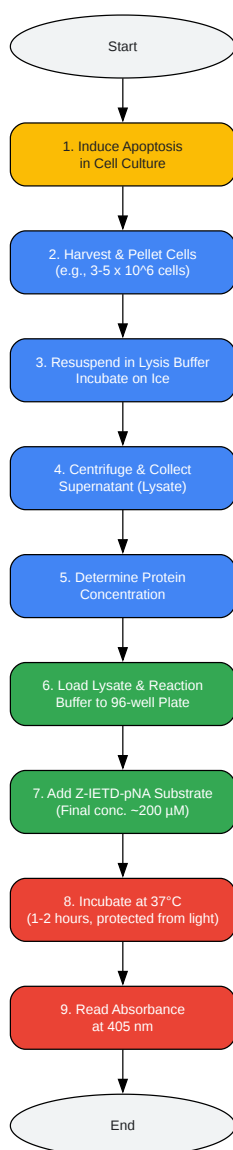
This section provides a detailed methodology for quantifying caspase-8 activity in cell lysates using **Z-IETD-pNA**. This protocol is a synthesis of standard procedures provided by various suppliers.[\[4\]](#)[\[5\]](#)[\[7\]](#)

### I. Required Materials

- Cells of interest (control and treated to induce apoptosis)
- Z-IETD-pNA** substrate
- Dimethyl sulfoxide (DMSO)

- Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4)
- 2x Reaction Buffer (e.g., 100 mM HEPES, 20% Glycerol, 10 mM DTT, pH 7.4)
- Phosphate-Buffered Saline (PBS)
- Microcentrifuge
- 96-well flat-bottom plate
- Microplate reader capable of measuring absorbance at 405 nm

## II. Experimental Workflow Diagram



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Caption: Standard workflow for a colorimetric Caspase-8 activity assay.

### III. Step-by-Step Procedure

#### A. Reagent Preparation

- **Z-IETD-pNA Stock Solution (10 mM):** Prepare a 10 mM stock solution by dissolving the **Z-IETD-pNA** powder in high-quality DMSO.[2][7] Mix thoroughly. Store this stock in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[7]
- **Cell Lysis Buffer:** Prepare and keep chilled on ice.

- 2x Reaction Buffer: Prepare and keep on ice.

#### B. Sample Preparation (Cell Lysate)

- Induce apoptosis in your experimental cell population using the desired method. Prepare a parallel control culture of uninduced cells.
- Harvest the cells (typically 3-5 million cells per sample) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[\[5\]](#)
- Wash the cell pellet once with ice-cold PBS and centrifuge again. Discard the supernatant.
- Resuspend the cell pellet in 50  $\mu$ L of chilled Cell Lysis Buffer.[\[5\]](#)
- Incubate the suspension on ice for 10-15 minutes.[\[5\]](#)
- Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.[\[5\]](#)
- Carefully transfer the supernatant, which contains the cytosolic protein fraction, to a new, pre-chilled microcentrifuge tube. This is your cell lysate.
- Determine the protein concentration of each lysate sample using a standard method (e.g., Bradford or BCA assay).
- Normalize the samples by diluting them with Cell Lysis Buffer to a final concentration of 1-4 mg/mL.[\[5\]](#)

#### C. Assay Execution

- In a 96-well plate, add 50  $\mu$ L of each normalized cell lysate to separate wells.
- Add 50  $\mu$ L of 2x Reaction Buffer to each well containing lysate.
- Initiate the Reaction: Add 5  $\mu$ L of the 10 mM **Z-IETD-pNA** stock solution to each well.[\[5\]](#) This results in a final substrate concentration of approximately 200  $\mu$ M in a total volume of 105  $\mu$ L (this may vary based on kit instructions).

- Incubate the plate at 37°C for 1-2 hours.[5] Ensure the plate is protected from direct light during incubation.[5]
- Measure the absorbance at 405 nm using a microplate reader.[2][5]

## IV. Data Analysis

The activity of caspase-8 is proportional to the absorbance value at 405 nm. To determine the fold-increase in activity, compare the absorbance readings of the apoptotic samples to the absorbance of the uninduced control sample.

$$\text{Fold-Increase} = (\text{Absorbance of Treated Sample}) / (\text{Absorbance of Control Sample})$$

This provides a clear, quantitative measure of caspase-8 activation in response to the experimental treatment.

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- To cite this document: BenchChem. [A Technical Guide to Z-IETD-pNA for Caspase-8 Activity Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933630#z-ietd-pna-supplier-and-purchasing-information]

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